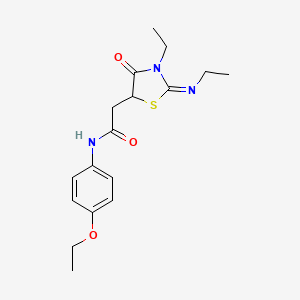![molecular formula C10H17NO2 B2474153 Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2287248-83-1](/img/structure/B2474153.png)
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, also known as TBABH, is a chemical compound that has been widely used in scientific research. This compound is a bicyclic molecule that contains both a nitrogen and a carboxyl group. TBABH has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate acts as a chiral auxiliary or a chiral ligand in various reactions. It controls the stereochemistry of the reaction by forming a complex with the substrate. The complex is then subjected to the reaction conditions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments.
Advantages and Limitations for Lab Experiments
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several advantages for lab experiments. It is a readily available compound that can be synthesized using various methods. Moreover, this compound is a non-toxic compound that can be handled safely in the lab. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis can be challenging.
Future Directions
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several future directions in scientific research. It can be used as a chiral auxiliary or a chiral ligand in the synthesis of various compounds. Moreover, this compound can be used as a building block in the synthesis of various natural products. Furthermore, this compound can be used in the development of new catalysts for various reactions.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used as a chiral auxiliary or a chiral ligand in various reactions. This compound has no known biochemical or physiological effects and is a non-toxic compound that can be handled safely in the lab. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several future directions in scientific research, and it can be used in the synthesis of various compounds and the development of new catalysts.
Synthesis Methods
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can be synthesized using various methods. One of the most common methods is the asymmetric synthesis of this compound using chiral auxiliary. This method involves the use of a chiral auxiliary to control the stereochemistry of the reaction. Another method is the synthesis of this compound using a chiral ligand. This method involves the use of a chiral ligand to catalyze the reaction.
Scientific Research Applications
Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has been widely used in scientific research. It has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. This compound has also been used as a ligand in the synthesis of chiral metal complexes. Moreover, this compound has been used as a building block in the synthesis of various natural products.
properties
IUPAC Name |
tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-7(8)11-5-6/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFAJSJNQLNPC-BIIVOSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2474070.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)
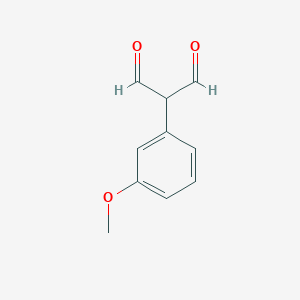

![N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2474076.png)
![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)
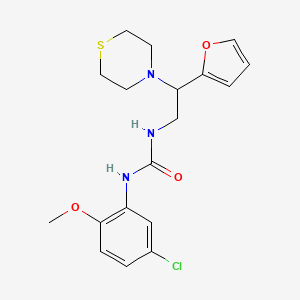
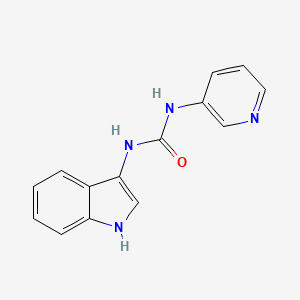
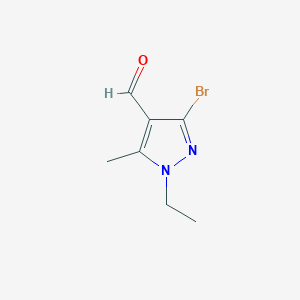
![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)
